molecular formula C17H11F3O2 B6384638 5-(Naphthalen-1-yl)-3-trifluoromethoxyphenol, 95% CAS No. 1262003-75-7

5-(Naphthalen-1-yl)-3-trifluoromethoxyphenol, 95%

Cat. No. B6384638
CAS RN: 1262003-75-7
M. Wt: 304.26 g/mol
InChI Key: QHNQDHAENLTFET-UHFFFAOYSA-N
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Description

5-(Naphthalen-1-yl)-3-trifluoromethoxyphenol (5-NFMP) is an organic compound belonging to the family of phenols. It is a colorless, crystalline solid with a melting point of 93-95°C and a boiling point of 230-232°C. It is a highly versatile compound with a wide range of applications in the field of organic synthesis and scientific research. 5-NFMP is used in the synthesis of a variety of compounds, such as pharmaceuticals, agrochemicals, dyes, and fragrances. In addition, it has been found to possess a variety of biological activities, such as anti-inflammatory, anti-cancer, and anti-fungal activity.

Scientific Research Applications

5-(Naphthalen-1-yl)-3-trifluoromethoxyphenol, 95% has a wide range of applications in scientific research, including in the fields of biochemistry, pharmacology, and toxicology. It has been used in the study of the effects of environmental contaminants on human health, as well as in the study of the structure and function of proteins. In addition, 5-(Naphthalen-1-yl)-3-trifluoromethoxyphenol, 95% has been used in the synthesis of a variety of compounds, such as pharmaceuticals, agrochemicals, dyes, and fragrances.

Mechanism of Action

The mechanism of action of 5-(Naphthalen-1-yl)-3-trifluoromethoxyphenol, 95% is not fully understood, but it is believed to involve the inhibition of enzymes involved in the synthesis of prostaglandins, which are important regulators of inflammation. In addition, 5-(Naphthalen-1-yl)-3-trifluoromethoxyphenol, 95% has been found to inhibit the activity of certain enzymes involved in the synthesis of DNA and RNA.
Biochemical and Physiological Effects
5-(Naphthalen-1-yl)-3-trifluoromethoxyphenol, 95% has been found to possess a variety of biological activities, including anti-inflammatory, anti-cancer, and anti-fungal activity. In addition, 5-(Naphthalen-1-yl)-3-trifluoromethoxyphenol, 95% has been found to inhibit the activity of certain enzymes involved in the synthesis of DNA and RNA, as well as the activity of certain enzymes involved in the metabolism of drugs.

Advantages and Limitations for Lab Experiments

5-(Naphthalen-1-yl)-3-trifluoromethoxyphenol, 95% is a highly versatile compound and is widely used in laboratory experiments. It is relatively easy to synthesize, and its properties make it suitable for a variety of applications. However, it is important to note that 5-(Naphthalen-1-yl)-3-trifluoromethoxyphenol, 95% is a relatively toxic compound, and should be handled with care.

Future Directions

There are a number of potential future directions for 5-(Naphthalen-1-yl)-3-trifluoromethoxyphenol, 95% research. These include further studies into its biochemical and physiological effects, as well as its potential applications in the fields of drug discovery and development. In addition, further research into the synthesis and properties of 5-(Naphthalen-1-yl)-3-trifluoromethoxyphenol, 95% could lead to the development of new and improved synthetic methods. Finally, further research into the mechanism of action of 5-(Naphthalen-1-yl)-3-trifluoromethoxyphenol, 95% could lead to the development of new and improved therapeutic agents.

Synthesis Methods

5-(Naphthalen-1-yl)-3-trifluoromethoxyphenol, 95% can be synthesized via a variety of methods. The most common method is the Williamson ether synthesis, which involves the reaction of a phenol with an alkyl halide. This reaction produces an ether, which can then be further reacted with a nucleophile, such as a trifluoromethoxy group. The resulting compound is then purified by recrystallization. Other methods, such as the reaction of a phenol with a trifluoromethyl halide, or the reaction of a phenol with an alkylating agent, can also be used to synthesize 5-(Naphthalen-1-yl)-3-trifluoromethoxyphenol, 95%.

properties

IUPAC Name

3-naphthalen-1-yl-5-(trifluoromethoxy)phenol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H11F3O2/c18-17(19,20)22-14-9-12(8-13(21)10-14)16-7-3-5-11-4-1-2-6-15(11)16/h1-10,21H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QHNQDHAENLTFET-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=CC=C2C3=CC(=CC(=C3)OC(F)(F)F)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H11F3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

304.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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